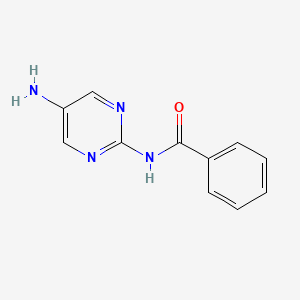

N-(5-aminopyrimidin-2-yl)benzamide

説明

N-(5-aminopyrimidin-2-yl)benzamide is a benzamide derivative featuring a pyrimidine ring substituted with an amino group at the 5-position.

特性

CAS番号 |

331806-98-5 |

|---|---|

分子式 |

C11H10N4O |

分子量 |

214.22 g/mol |

IUPAC名 |

N-(5-aminopyrimidin-2-yl)benzamide |

InChI |

InChI=1S/C11H10N4O/c12-9-6-13-11(14-7-9)15-10(16)8-4-2-1-3-5-8/h1-7H,12H2,(H,13,14,15,16) |

InChIキー |

LNFQIIJBXJNNFI-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC=C(C=N2)N |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares N-(5-aminopyrimidin-2-yl)benzamide with three classes of analogs: thiadiazole-benzamides, pyridine-benzamides, and piperidine-thiadiazole-benzamides, based on synthesis methods, structural features, and biological relevance.

Thiadiazole-Benzamide Derivatives

- Example Compound: N-((5-amino-1,3,4-thiadiazol-2-yl)methyl) benzamide ().

- Structural Differences : Replaces the pyrimidine ring with a 1,3,4-thiadiazole core. The thiadiazole group enhances electrophilicity and may improve binding to sulfur-containing enzyme pockets.

- Synthesis : Synthesized via conventional and microwave-assisted methods (Table 1, ). Microwave synthesis reduced reaction time by 60% compared to conventional heating.

- Biological Activity : Thiadiazole derivatives exhibited anticancer activity in preliminary screenings, attributed to DNA intercalation or topoisomerase inhibition .

Pyridine-Benzamide Derivatives

- Example Compound : N-(pyridin-2-yl)-benzamide ().

- Synthesis: Produced using a bimetallic Fe2Ni-BDC catalyst under aerobic conditions. This method achieved 92% yield, outperforming monometallic frameworks due to synergistic Lewis acid sites .

- Catalytic Advantage : The heterogeneous catalyst was reusable for five cycles without activity loss, suggesting industrial scalability .

Piperidine-Thiadiazole-Benzamide Derivatives

- Example Compound : N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide ().

- Structural Differences : Incorporates a piperidine-thioethyl side chain, enhancing lipophilicity and blood-brain barrier penetration.

- Synthesis : Multi-step procedure involving thiolation and alkylation, characterized by NMR and mass spectrometry.

Key Data Tables

Critical Analysis of Structural and Functional Differences

- Pyrimidine vs. Thiadiazole/Pyridine: The pyrimidine ring in N-(5-aminopyrimidin-2-yl)benzamide provides a dual hydrogen-bonding motif (NH₂ and pyrimidine N), unlike pyridine (single N) or thiadiazole (S and N). This may enhance selectivity for ATP-binding pockets in kinases.

- Synthetic Flexibility : Thiadiazole derivatives benefit from microwave-assisted synthesis, whereas pyridine-benzamides leverage catalytic efficiency. The target compound’s synthesis may require optimization between these approaches.

- Biological Performance : Piperidine-thiadiazole derivatives demonstrate the impact of lipophilic side chains on CNS activity, a design consideration absent in the simpler pyrimidine analog.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。